Cas no 543713-31-1 (3-(2-methoxyphenyl)-1,2-oxazol-5-ylmethanamine)
3-(2-methoxyphenyl)-1,2-oxazol-5-ylmethanamine Chemical and Physical Properties
Names and Identifiers
-
- (3-(2-Methoxyphenyl)isoxazol-5-yl)methanamine
- [3-(2-methoxyphenyl)-1,2-oxazol-5-yl]methanamine
- 1-[3-(2-methoxyphenyl)-5-isoxazolyl]methanamine(SALTDATA: HCl)
- C-[3-(2-METHOXY-PHENYL)-ISOXAZOL-5-YL]-METHYLAMINE
- 3-o-methoxyphenyl-5-aminomethyl-isoxazole
- 3-(2-methoxyphenyl)-1,2-oxazol-5-ylmethanamine
- [3-(2-METHOXYPHENYL)-5-ISOXAZOLYL]METHANAMINE
- [3-(2-methoxyphenyl)isoxazol-5-yl]methanamine
- EN300-232447
- AB27306
- A913794
- 1-[3-(2-methoxyphenyl)-1,2-oxazol-5-yl]methanamine
- CS-0303178
- 1-[3-(2-METHOXYPHENYL)-5-ISOXAZOLYL]METHANAMINE
- 543713-31-1
- SCHEMBL2123714
- AKOS005169238
- STL414853
-
- MDL: MFCD06738523
- Inchi: 1S/C11H12N2O2/c1-14-11-5-3-2-4-9(11)10-6-8(7-12)15-13-10/h2-6H,7,12H2,1H3
- InChI Key: CITBUNBBGPEDJN-UHFFFAOYSA-N
- SMILES: O1C(CN)=CC(C2C=CC=CC=2OC)=N1
Computed Properties
- Exact Mass: 204.09000
- Monoisotopic Mass: 204.09
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 201
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 61.3A^2
- XLogP3: 0.9
Experimental Properties
- Density: 1.168
- Boiling Point: 338.2°C at 760 mmHg
- Flash Point: 158.4°C
- Refractive Index: 1.558
- PSA: 61.28000
- LogP: 2.50920
3-(2-methoxyphenyl)-1,2-oxazol-5-ylmethanamine Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-(2-methoxyphenyl)-1,2-oxazol-5-ylmethanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM275445-1g |
(3-(2-Methoxyphenyl)isoxazol-5-yl)methanamine |
543713-31-1 | 95% | 1g |
$*** | 2023-05-30 | |
| Chemenu | CM275445-5g |
(3-(2-Methoxyphenyl)isoxazol-5-yl)methanamine |
543713-31-1 | 95% | 5g |
$*** | 2023-05-30 | |
| Chemenu | CM275445-5g |
(3-(2-Methoxyphenyl)isoxazol-5-yl)methanamine |
543713-31-1 | 95% | 5g |
$411 | 2021-08-18 | |
| Chemenu | CM275445-10g |
(3-(2-Methoxyphenyl)isoxazol-5-yl)methanamine |
543713-31-1 | 95% | 10g |
$692 | 2021-08-18 | |
| Enamine | EN300-232447-0.05g |
[3-(2-methoxyphenyl)-1,2-oxazol-5-yl]methanamine |
543713-31-1 | 95% | 0.05g |
$62.0 | 2024-06-19 | |
| Enamine | EN300-232447-0.1g |
[3-(2-methoxyphenyl)-1,2-oxazol-5-yl]methanamine |
543713-31-1 | 95% | 0.1g |
$65.0 | 2024-06-19 | |
| Enamine | EN300-232447-0.25g |
[3-(2-methoxyphenyl)-1,2-oxazol-5-yl]methanamine |
543713-31-1 | 95% | 0.25g |
$67.0 | 2024-06-19 | |
| Enamine | EN300-232447-0.5g |
[3-(2-methoxyphenyl)-1,2-oxazol-5-yl]methanamine |
543713-31-1 | 95% | 0.5g |
$70.0 | 2024-06-19 | |
| Enamine | EN300-232447-1.0g |
[3-(2-methoxyphenyl)-1,2-oxazol-5-yl]methanamine |
543713-31-1 | 95% | 1.0g |
$73.0 | 2024-06-19 | |
| Enamine | EN300-232447-2.5g |
[3-(2-methoxyphenyl)-1,2-oxazol-5-yl]methanamine |
543713-31-1 | 95% | 2.5g |
$154.0 | 2024-06-19 |
3-(2-methoxyphenyl)-1,2-oxazol-5-ylmethanamine Suppliers
3-(2-methoxyphenyl)-1,2-oxazol-5-ylmethanamine Related Literature
-
Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
-
Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
-
4. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
-
Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
Additional information on 3-(2-methoxyphenyl)-1,2-oxazol-5-ylmethanamine
Introduction to 3-(2-methoxyphenyl)-1,2-oxazol-5-ylmethanamine (CAS No. 543713-31-1)
3-(2-methoxyphenyl)-1,2-oxazol-5-ylmethanamine, identified by its Chemical Abstracts Service (CAS) number 543713-31-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the oxazole derivative class, a heterocyclic structure known for its diverse biological activities and potential therapeutic applications. The presence of a 2-methoxyphenyl group and an oxazol-5-ylmethanamine moiety endows this molecule with unique chemical properties that make it a promising candidate for further investigation in drug discovery and development.
The structure of 3-(2-methoxyphenyl)-1,2-oxazol-5-ylmethanamine features a central oxazole ring, which is a five-membered aromatic ring containing two oxygen atoms. This core structure is flanked by an amine functional group at the 5-position and an aromatic ring at the 2-position, which is substituted with a methoxy group. The combination of these functional groups contributes to the compound's reactivity and interaction with biological targets, making it an intriguing subject for synthetic chemists and biologists alike.
In recent years, there has been growing interest in oxazole derivatives due to their broad spectrum of biological activities. These compounds have been reported to exhibit antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. The 2-methoxyphenyl group in 3-(2-methoxyphenyl)-1,2-oxazol-5-ylmethanamine is particularly noteworthy, as methoxy-substituted aromatic rings are known to enhance binding affinity to biological targets by improving lipophilicity and metabolic stability. This feature makes the compound a valuable scaffold for designing novel therapeutic agents.
One of the most compelling aspects of 3-(2-methoxyphenyl)-1,2-oxazol-5-ylmethanamine is its potential application in the development of targeted therapies. The oxazole ring has been extensively studied for its ability to modulate enzyme activity and receptor binding. For instance, certain oxazole derivatives have shown promise in inhibiting kinases and other enzymes involved in cancer progression. The amine group in this compound also provides a site for further functionalization, allowing chemists to tailor its properties for specific biological applications.
Recent advancements in computational chemistry have enabled more efficient screening of compounds like 3-(2-methoxyphenyl)-1,2-oxazol-5-ylmethanamine for their potential therapeutic effects. Machine learning models can predict the binding affinity of this molecule to various protein targets with high accuracy, streamlining the drug discovery process. Such computational approaches have already been utilized to identify novel oxazole-based drugs that are currently in clinical trials or preclinical development.
The synthesis of 3-(2-methoxyphenyl)-1,2-oxazol-5-ylmethanamine presents both challenges and opportunities for synthetic chemists. The oxazole ring can be synthesized through various methods, including cyclization reactions of appropriate precursors. The introduction of the 2-methoxyphenyl group requires careful selection of reaction conditions to ensure regioselectivity and high yield. Additionally, the amine functionality must be protected during synthesis to prevent unwanted side reactions.
In terms of biological evaluation, 3-(2-methoxyphenyl)-1,2-oxazol-5-ylmethanamine has shown promising results in preliminary assays. Studies have indicated that this compound can interact with specific enzymes and receptors, leading to modulatory effects on cellular pathways relevant to diseases such as cancer and inflammation. While further research is needed to fully elucidate its mechanism of action, these initial findings suggest that it could be a valuable lead compound for developing new therapeutics.
The pharmaceutical industry has increasingly recognized the importance of heterocyclic compounds like oxazoles in drug development. Their structural versatility allows for the creation of molecules with tailored properties that can interact effectively with biological targets. As such, compounds like 3-(2-methoxyphenyl)-1,2-oxazol-5-ylmethanamine are being actively investigated for their potential as lead candidates in various therapeutic areas.
Future directions in the study of 3-(2-methoxyphenyl)-1,2-oxazol-5-ylmethanamine may include exploring its pharmacokinetic properties and optimizing its chemical structure for improved efficacy and safety. Additionally, combination studies could be conducted to assess whether this compound synergizes with other drugs already on the market or in development. Such efforts would contribute to building a more comprehensive understanding of its therapeutic potential.
In conclusion,3-(2-methoxyphenyl)-1,2-oxazol-5-ylmethanamine (CAS No. 543713-31-1) represents a fascinating example of how structural modifications can yield compounds with significant biological activity. Its unique combination of functional groups makes it a promising candidate for further research in drug discovery and development. As our understanding of molecular interactions continues to evolve,this compound holds great promise as a tool for addressing unmet medical needs.
543713-31-1 (3-(2-methoxyphenyl)-1,2-oxazol-5-ylmethanamine) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)